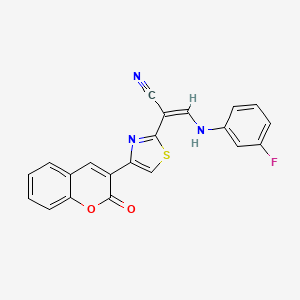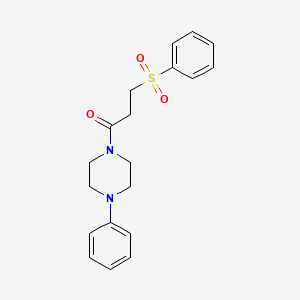
N-(4-(piridin-3-il)tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound that belongs to the class of heterocyclic compounds, specifically thiazoles. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridine and benzamide groups further enhances its potential biological activities.
Aplicaciones Científicas De Investigación
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial agent due to its thiazole moiety.
Mecanismo De Acción
Target of Action
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has been found to have significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to its thiazole and sulfonamide groups, which are known for their antibacterial properties .
Mode of Action
The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . The compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound affects the biochemical pathways of bacterial cells, leading to their death . It creates pores in the bacterial cell membranes, disrupting the normal functioning of the cells . The exact biochemical pathways affected by the compound and their downstream effects are still under investigation.
Result of Action
The result of the compound’s action is the death of bacterial cells . The compound displays potent antibacterial activity against multiple strains of bacteria . For instance, an isopropyl substituted derivative of the compound displays a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
Análisis Bioquímico
Biochemical Properties
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit in vivo angiogenesis and exhibit DNA cleavage abilities . The nature of these interactions involves the compound binding to these biomolecules and altering their function .
Cellular Effects
The effects of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide on cells are significant. It has been observed to block the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind to DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been observed to change over time. For example, it has been found to efficiently block the formation of blood vessels in vivo in a CAM model . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Métodos De Preparación
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves the reaction of 4-(pyridin-3-yl)thiazol-2-amine with benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can be compared with other similar compounds such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a thiazole ring and exhibits antimicrobial and antiproliferative activities.
4-(pyridin-2-yl)thiazol-2-yl thioglycosides: These compounds are used as bidentate ligands in oligosaccharide synthesis.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl derivatives: These compounds are studied for their potential as PDE4 inhibitors.
The uniqueness of N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Propiedades
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-5-2-1-3-6-11)18-15-17-13(10-20-15)12-7-4-8-16-9-12/h1-10H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKVRPNUQAZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)



![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one](/img/structure/B2493619.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2493620.png)
